An In-Depth Technical Guide to 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the chemical properties, a proposed synthetic pathway, and potential therapeutic applications of the novel compound, 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine. As a molecule incorporating both a fluoropyridine and a phenylmorpholine moiety, it stands at the intersection of well-established pharmacophores, suggesting significant potential in medicinal chemistry.
Introduction: A Molecule of Convergent Pharmacophores
4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine is a heterocyclic compound of interest in drug discovery. Its structure is a strategic amalgamation of two key fragments: the morpholine ring and a fluorinated pyridine ring. The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacokinetic profiles and confer a range of biological activities.[1][2] The inclusion of a fluorine atom on the pyridine ring can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. This strategic combination suggests that 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine may exhibit valuable pharmacological properties, potentially as an inhibitor of kinases or other enzymes implicated in disease.[3][4]
Physicochemical Properties and Structural Analysis
While specific experimental data for 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine is not extensively available in public literature, its properties can be inferred from its constituent fragments.
Table 1: Predicted Physicochemical Properties and Key Structural Fragments
| Property/Fragment | Data/Description | Source |
| Molecular Formula | C₁₅H₁₅FN₂O | - |
| Molecular Weight | 258.29 g/mol | - |
| Appearance (Predicted) | White to off-white crystalline powder | [5] |
| Key Fragment 1 | 4-Phenylmorpholine | |
| CAS Number | 92-53-5 | [6] |
| Molecular Weight | 163.22 g/mol | [5] |
| Melting Point | 52 - 59 °C | [5] |
| Boiling Point | 270 °C | [5] |
| Key Fragment 2 | 6-Fluoropyridine-3-boronic acid (Synthetic Precursor) | |
| CAS Number | 351019-18-6 | [7] |
| Molecular Weight | 140.91 g/mol | [7] |
| Melting Point | 172 °C | [7] |
Structural Elucidation and Characterization:
The structural confirmation of synthesized 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as distinct triplets for the morpholine protons. The morpholine moiety typically displays two sets of signals for the methylene groups adjacent to the nitrogen and oxygen atoms.[8][9]
-
¹³C NMR would confirm the presence of all 15 carbon atoms, with chemical shifts indicating their electronic environment (aromatic, aliphatic, and those influenced by fluorine, nitrogen, and oxygen).
-
¹⁹F NMR will show a characteristic signal confirming the presence and chemical environment of the fluorine atom on the pyridine ring.[10]
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.[11] The fragmentation pattern observed in the mass spectrum can provide additional structural information.[12][13]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for C-H (aromatic and aliphatic), C-N, C-O, and C-F bonds, further confirming the functional groups present in the molecule.
Proposed Synthesis Pathway: A Suzuki Coupling Approach
A robust and widely applicable method for the synthesis of biaryl compounds such as 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction provides a powerful tool for the formation of carbon-carbon bonds.
The proposed synthesis involves the palladium-catalyzed reaction between a boronic acid (or its ester) derivative of one aromatic ring and a halide of the other. In this case, the most logical approach is the coupling of 6-Fluoropyridine-3-boronic acid with 4-(4-bromophenyl)morpholine .
Detailed Experimental Protocol:
Step 1: Synthesis of 4-(4-bromophenyl)morpholine (Precursor)
-
To a solution of 4-bromoaniline in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Add bis(2-chloroethyl) ether dropwise to the reaction mixture.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-(4-bromophenyl)morpholine.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
-
In a reaction vessel, combine 4-(4-bromophenyl)morpholine (1.0 eq), 6-fluoropyridine-3-boronic acid (1.2 eq)[7], a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the final compound, 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine.
Potential Biological Activity and Therapeutic Applications
The morpholine moiety is a cornerstone in the design of numerous clinically approved drugs and investigational compounds.[14] Its presence often improves aqueous solubility and metabolic stability. Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14]
Notably, molecules containing the morpholine ring have been investigated as potent inhibitors of various kinases, which are critical targets in oncology. For instance, derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase 3β (GSK-3β).[3][4] Additionally, the fluoropyridine scaffold is present in numerous bioactive compounds and can enhance binding to target proteins through favorable interactions.
Given this precedent, 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine is a prime candidate for screening in various disease models, particularly in oncology. Its potential as a kinase inhibitor warrants investigation in cell-based assays and enzymatic screens.[15] The structural motifs suggest that it could serve as a valuable lead compound for the development of novel therapeutics.
Conclusion
4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine represents a promising, yet underexplored, area of chemical space. This guide outlines its core chemical properties, provides a detailed and feasible synthetic route via Suzuki-Miyaura coupling, and highlights its significant potential in drug discovery based on the well-documented activities of its constituent pharmacophores. The methodologies and insights presented here offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate this compound for its potential therapeutic value.
References
- CAS RN 351019-18-6 - Fisher Scientific. (n.d.).
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
- Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.).
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
-
Morpholine, 4-phenyl-. (n.d.). In NIST WebBook. Retrieved from [Link]
-
Morpholine. (n.d.). In Wikipedia. Retrieved from [Link]
- A review on pharmacological profile of Morpholine derivatives. (2015).
- Moser, A. (2008, May 6).
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). (2017). PubMed.
- Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry.
-
Morpholine, 4-phenyl-. (n.d.). In NIST WebBook. Retrieved from [Link]
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
- Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. (2015). PubMed.
- Method for the production of 4-(4-aminophenyl)-3-morpholinon. (n.d.). Google Patents.
- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
-
4,4'-Methylenedimorpholine. (n.d.). SpectraBase. Retrieved from [Link]
- 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. (n.d.).
-
4-Phenylmorpholin-3-ON. (n.d.). PubChem. Retrieved from [Link]
- EPA/NIH Mass Spectral D
- Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Morpholine, 4-phenyl- [webbook.nist.gov]
- 7. CAS RN 351019-18-6 | Fisher Scientific [fishersci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Morpholine, 4-phenyl- [webbook.nist.gov]
- 13. govinfo.gov [govinfo.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]




